CYD-2-88

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

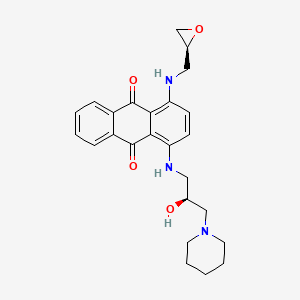

C25H29N3O4 |

|---|---|

Poids moléculaire |

435.5 g/mol |

Nom IUPAC |

1-[[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione |

InChI |

InChI=1S/C25H29N3O4/c29-16(14-28-10-4-1-5-11-28)12-26-20-8-9-21(27-13-17-15-32-17)23-22(20)24(30)18-6-2-3-7-19(18)25(23)31/h2-3,6-9,16-17,26-27,29H,1,4-5,10-15H2/t16-,17-/m0/s1 |

Clé InChI |

PAVCXQYCVGRALP-IRXDYDNUSA-N |

SMILES isomérique |

C1CCN(CC1)C[C@H](CNC2=C3C(=C(C=C2)NC[C@H]4CO4)C(=O)C5=CC=CC=C5C3=O)O |

SMILES canonique |

C1CCN(CC1)CC(CNC2=C3C(=C(C=C2)NCC4CO4)C(=O)C5=CC=CC=C5C3=O)O |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of CYD-2-88

Disclaimer: Publicly available information on CYD-2-88 is limited. This guide is substantially based on data from its close analog, BDA-366, a known Bcl-2 BH4 domain antagonist. All data and mechanisms attributed to this compound should be considered putative and inferred from studies on BDA-366 unless explicitly stated otherwise.

Introduction to this compound

This compound is a novel small molecule identified as an analog of BDA-366, which is characterized as a B-cell lymphoma 2 (Bcl-2) BH4 domain antagonist.[1] Emerging as a promising anti-tumor agent, this compound has been shown to inhibit tumor growth in non-small cell lung cancer (NSCLC) H460 xenograft mouse models.[1] Its mechanism of action is centered on the modulation of the anti-apoptotic protein Bcl-2, a key regulator of the intrinsic apoptosis pathway.

Core Mechanism of Action: Targeting the Bcl-2 BH4 Domain

The primary proposed mechanism of action for this compound, based on its analog BDA-366, involves a unique interaction with the Bcl-2 protein, distinct from traditional BH3-mimetic drugs.

Allosteric Modulation of Bcl-2

This compound is designed to bind with high affinity and selectivity to the B-cell lymphoma 2 homology 4 (BH4) domain of the Bcl-2 protein.[2] This interaction is allosteric, meaning it occurs at a site other than the main BH3-binding groove targeted by many other Bcl-2 inhibitors like Venetoclax. The BH4 domain is crucial for the anti-apoptotic function of Bcl-2.[2]

Conversion of Bcl-2 from a Survival to a Pro-Apoptotic Protein

The binding of a BH4 antagonist like BDA-366 to the BH4 domain of Bcl-2 is reported to induce a significant conformational change in the Bcl-2 protein.[2][3] This structural alteration is thought to expose the otherwise buried BH3 domain of Bcl-2, effectively converting the protein from an anti-apoptotic "guardian" into a pro-apoptotic "killer." This transformed Bcl-2 can then activate the downstream effectors of apoptosis, such as Bax and Bak.

Induction of the Intrinsic Apoptotic Pathway

The newly exposed BH3 domain of the conformationally altered Bcl-2 can interact with and activate pro-apoptotic proteins like Bax. This leads to the oligomerization of Bax and Bak on the outer mitochondrial membrane, forming pores that increase mitochondrial outer membrane permeabilization (MOMP). This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade and culminating in programmed cell death (apoptosis).

Alternative and Independent Mechanisms

Recent studies on BDA-366 suggest that its mechanism of action may be more complex and might not be solely dependent on its interaction with Bcl-2. Some research indicates that BDA-366 can induce apoptosis in cancer cells independently of Bcl-2 expression.[4] These studies propose that BDA-366 may exert its effects through other pathways, such as the inhibition of the PI3K/AKT signaling pathway, which can lead to the downregulation of other anti-apoptotic proteins like Mcl-1.[1][5]

Quantitative Data Summary

Specific quantitative data for this compound is not widely available in the public domain. The following table summarizes the available data for this compound and its analog BDA-366.

| Compound | Parameter | Value | Target/System | Reference |

| This compound | In Vivo Efficacy | 20 mg/kg (i.p.) | Inhibits tumor growth in NSCLC H460 xenografts | [1] |

| BDA-366 | Ki | 3.3 ± 0.73 nM | Bcl-2 BH4 Domain | [3] |

| BDA-366 | Apoptosis Induction | 0.1 - 0.5 µM | Human Myeloma cell lines (RPMI8226, U266) | [3] |

| BDA-366 | In Vivo Efficacy | 10 mg/kg (i.p.) | Suppressed growth of human MM xenografts | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of Bcl-2 BH4 antagonists like BDA-366.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the extent of apoptosis induced by the compound.

-

Method:

-

Cancer cell lines (e.g., human myeloma RPMI8226 and U266) are seeded in appropriate culture plates and allowed to adhere overnight.

-

Cells are treated with increasing concentrations of the test compound (e.g., BDA-366 at 0, 0.1, 0.25, 0.5 µM) for a specified period (e.g., 48 hours).

-

After treatment, both floating and adherent cells are harvested.

-

Cells are washed with cold PBS and then resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic. PI is used to differentiate between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic cells (Annexin V+/PI+).[3]

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

-

Method:

-

Immuno-compromised mice (e.g., NOD-scid/IL2Rγ null mice) are subcutaneously injected with human cancer cells (e.g., human myeloma cells).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into control and treatment groups.

-

The treatment group receives the compound (e.g., BDA-366 at 10 mg/kg) via a specified route of administration (e.g., intraperitoneal injection) for a defined period.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).[3]

-

Mandatory Visualizations

Signaling Pathway of a Bcl-2 BH4 Antagonist

Caption: Proposed mechanism of this compound via Bcl-2 BH4 domain antagonism.

Experimental Workflow for Apoptosis Detection

References

- 1. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Bcl2 BH4 Antagonist for Lung Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Function of CYD-2-88: A Bcl-2 BH4 Domain Antagonist with Diverse Signaling Implications

For Immediate Release

This technical guide provides a comprehensive overview of the function and mechanism of action of CYD-2-88, a novel small molecule inhibitor. As an analog of the well-characterized Bcl-2 antagonist BDA-366, this compound is positioned as a promising agent in oncology research. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of its molecular interactions, cellular effects, and potential therapeutic applications.

Core Function: Targeting the Anti-Apoptotic Protein Bcl-2

This compound is classified as a Bcl-2 (B-cell lymphoma 2) antagonist, specifically targeting the BH4 (Bcl-2 Homology 4) domain of the protein. The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, with Bcl-2 itself being a key pro-survival member. Overexpression of Bcl-2 is a hallmark of many cancers, enabling tumor cells to evade programmed cell death.

The primary mechanism attributed to this compound's parent compound, BDA-366, involves a direct binding to the BH4 domain of Bcl-2. This interaction is reported to induce a conformational change in the Bcl-2 protein, effectively converting it from a pro-survival to a pro-apoptotic molecule. This altered conformation is believed to expose the BH3 domain, leading to the activation of downstream effector proteins like Bax and Bak, ultimately culminating in mitochondrial outer membrane permeabilization and apoptosis.

Quantitative Data Summary

While specific quantitative data for this compound is not yet publicly available, the binding affinity of its parent compound, BDA-366, for Bcl-2 provides a valuable benchmark.

| Compound | Target | Parameter | Value | Reference |

| BDA-366 | Bcl-2 | K_i_ | 3.3 nM | [1] |

Table 1: Binding Affinity of BDA-366

Unraveling a Complex Mechanism: Beyond Direct Bcl-2 Antagonism

Recent studies have revealed a more complex and nuanced mechanism of action for BDA-366, suggesting that its anti-cancer effects may not be solely dependent on its interaction with Bcl-2. These alternative pathways present exciting avenues for further investigation into the full therapeutic potential of this compound.

Inhibition of the PI3K/AKT Signaling Pathway

Evidence suggests that BDA-366 can induce apoptosis independently of Bcl-2 expression levels.[2] One proposed mechanism for this is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[2][3] This pathway is a crucial regulator of cell survival, proliferation, and growth. By inhibiting this pathway, BDA-366 can lead to the dephosphorylation of Bcl-2 and a reduction in the levels of another anti-apoptotic protein, Mcl-1, thereby promoting apoptosis through a Bcl-2-independent mechanism.[2]

Figure 1: Proposed inhibition of the PI3K/AKT signaling pathway by this compound (based on BDA-366 data).

Activation of the TLR4 Signaling Pathway

A recent and intriguing discovery points to the activation of the Toll-like receptor 4 (TLR4) signaling pathway as another potential mechanism of action for BDA-366.[4] TLR4 is a key component of the innate immune system. Its activation can lead to the induction of an inflammatory response and, in the context of cancer, can promote the differentiation of leukemic cells and induce pyroptosis, a form of programmed cell death distinct from apoptosis.[4] This finding suggests that this compound may not only have direct cytotoxic effects on cancer cells but could also modulate the tumor microenvironment through immune activation.

Figure 2: Proposed activation of the TLR4 signaling pathway by this compound (based on BDA-366 data).

Experimental Protocols

Detailed experimental protocols for this compound are not yet published. However, standard methodologies for key assays used to characterize its parent compound, BDA-366, are provided below as a reference for researchers.

In Vitro Apoptosis Assay: Annexin V and Propidium Iodide Staining

This assay is used to quantify the percentage of cells undergoing apoptosis following treatment with the compound.

-

Cell Culture and Treatment:

-

Plate cancer cells at a suitable density in 6-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

In Vivo Xenograft Tumor Model

This model is used to assess the anti-tumor efficacy of the compound in a living organism.

-

Cell Implantation:

-

Harvest cancer cells from culture.

-

Resuspend the cells in a suitable medium, often mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-scid or NSG mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to the planned dosing schedule and duration.

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Logical Workflow for Investigating this compound's Mechanism

The following diagram outlines a logical workflow for further elucidating the multifaceted mechanism of action of this compound.

Figure 3: A logical workflow for the comprehensive evaluation of this compound.

Conclusion

This compound, as an analog of BDA-366, represents a compelling molecule for further investigation in the field of cancer therapeutics. While its primary function is understood to be the antagonism of the Bcl-2 BH4 domain, emerging evidence for alternative mechanisms of action, including the inhibition of the PI3K/AKT pathway and activation of TLR4 signaling, highlights its potential for a broader and more complex anti-cancer activity. The detailed experimental approaches outlined in this guide provide a framework for researchers to further unravel the intricate functions of this compound and evaluate its therapeutic promise.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Core Principles of Bcl-2 BH4 Domain Antagonism

The B-cell lymphoma 2 (Bcl-2) protein family is a critical regulator of the intrinsic apoptotic pathway, with its members either promoting cell survival (anti-apoptotic) or inducing cell death (pro-apoptotic).[1] Anti-apoptotic Bcl-2 proteins, such as Bcl-2 itself, Bcl-xL, and Bcl-w, are characterized by the presence of four conserved Bcl-2 homology (BH) domains: BH1, BH2, BH3, and BH4.[2][3][4] While the hydrophobic groove formed by the BH1-BH3 domains has been the traditional target for pro-apoptotic BH3-mimetic drugs, the N-terminal BH4 domain has emerged as a novel and attractive target for cancer therapy.[5][6]

The BH4 domain is essential for the anti-apoptotic function of Bcl-2.[2][5] Its deletion or cleavage can convert the protein into a pro-apoptotic effector.[3][7] Unlike the BH1-BH3 domains, which primarily interact with other Bcl-2 family members, the BH4 domain mediates interactions with a range of proteins outside of the Bcl-2 family, thereby regulating apoptosis through non-canonical pathways.[5][7] These interaction partners include the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the endoplasmic reticulum, which modulates calcium signaling, and the voltage-dependent anion channel (VDAC) at the outer mitochondrial membrane.[8][9][10]

Small molecule antagonists that specifically target the Bcl-2 BH4 domain represent a promising therapeutic strategy. These agents can induce a conformational change in Bcl-2, exposing its BH3 domain and converting it into a pro-apoptotic protein.[4][11] This mechanism is distinct from BH3-mimetics and offers a potential avenue to overcome resistance to existing therapies.

Quantitative Data on Bcl-2 BH4 Domain Inhibitors

While specific quantitative data for a compound designated "CYD-2-88" is not available in the public domain, analysis of known Bcl-2 BH4 domain antagonists such as BDA-366 and CYD0281 provides insight into the expected binding affinities and cellular potencies.

| Compound | Target(s) | Binding Affinity (Ki) | Cell Line | IC50 | Reference |

| BDA-366 | Bcl-2 BH4 Domain | Not Reported | H460 (Lung Cancer) | ~1 µM | [4] |

| CYD0281 | Bcl-2 BH4 Domain | Not Reported | Breast Cancer Cell Lines | Not Reported | [11] |

| ABT-199 (Venetoclax) | Bcl-2 (BH3 Domain) | <0.01 nM | Various | Various | [12] |

| ABT-737 | Bcl-2, Bcl-xL, Bcl-w (BH3 Domain) | Bcl-2: 30.3 nM, Bcl-xL: 31.4 nM, Bcl-w: 19.6 nM | Various | Various | [13] |

Note: The table includes BH3-mimetic data for comparison of binding affinities. Quantitative binding data for BH4 antagonists is less commonly reported in initial discovery papers.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction

This protocol is used to investigate the interaction between Bcl-2 and its binding partners, such as IP3R or c-Myc, and how this interaction is disrupted by a BH4 domain antagonist.

Materials:

-

Cells expressing endogenous or overexpressed Bcl-2.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-Bcl-2, anti-IP3R (or other protein of interest), and isotype control IgG.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Treat cells with the Bcl-2 BH4 domain antagonist (e.g., CYD0281) or vehicle control for the desired time and concentration.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with the primary antibody (anti-Bcl-2) or isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., anti-IP3R) and Bcl-2.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique to quantitatively measure the binding kinetics and affinity between a ligand (e.g., a small molecule inhibitor) and an analyte (e.g., the Bcl-2 protein or the isolated BH4 domain).

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant purified Bcl-2 protein or a synthetic peptide of the BH4 domain.

-

The small molecule inhibitor.

-

Running buffer (e.g., HBS-EP+).

-

Immobilization reagents (e.g., EDC/NHS).

Procedure:

-

Immobilize the recombinant Bcl-2 protein or BH4 domain peptide onto the sensor chip surface.

-

Prepare a series of dilutions of the small molecule inhibitor in running buffer.

-

Inject the different concentrations of the inhibitor over the sensor surface and a reference flow cell.

-

Monitor the change in the SPR signal (response units) over time to generate sensorgrams.

-

After each injection, regenerate the sensor surface to remove the bound inhibitor.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is used to verify the direct binding of a small molecule to its target protein in a cellular context.

Materials:

-

Intact cells.

-

The small molecule inhibitor.

-

PBS and lysis buffer.

-

PCR tubes or plates.

-

Thermocycler.

-

Western blotting or mass spectrometry equipment.

Procedure:

-

Treat intact cells with the small molecule inhibitor or vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells to separate the soluble and aggregated protein fractions.

-

Separate the soluble fraction by centrifugation.

-

Analyze the amount of soluble target protein (Bcl-2) at each temperature by Western blotting or mass spectrometry.

-

The binding of the inhibitor will stabilize the protein, leading to a shift in its melting curve to a higher temperature.

Visualizations

Bcl-2 Signaling Pathway and Point of Intervention

Caption: Bcl-2 signaling and antagonist intervention points.

Experimental Workflow for Screening Bcl-2 BH4 Inhibitors

Caption: Workflow for discovery of Bcl-2 BH4 inhibitors.

Proposed Mechanism of Action for a Bcl-2 BH4 Antagonist

Caption: Mechanism of Bcl-2 conversion by a BH4 antagonist.

References

- 1. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 3. Targeting Bcl2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Bcl2 BH4 Antagonist for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BH4 domain of Bcl-2 as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The selective BH4-domain biology of Bcl-2-family members: IP3Rs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Targeting Bcl-2 based on the interaction of its BH4 domain with the inositol 1,4,5-trisphosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYD0281, a Bcl-2 BH4 domain antagonist, inhibits tumor angiogenesis and breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

CYD-2-88 as a BDA-366 Analog: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CYD-2-88, a structural analog of the Bcl-2 inhibitor BDA-366. While specific biochemical and cellular data for this compound are limited in publicly accessible literature, this document synthesizes the available information on BDA-366 to infer the potential mechanisms and biological activities of this compound. The guide covers the proposed mechanisms of action for BDA-366, including its role as a Bcl-2 BH4 domain antagonist, a PI3K/AKT pathway inhibitor, and a Toll-like receptor 4 (TLR4) agonist. Detailed experimental protocols for assays relevant to these pathways are provided, alongside a comparative data summary of both compounds. Visual diagrams of the implicated signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex biology governed by these molecules.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and therapeutic resistance. BDA-366 was identified as a small molecule antagonist of Bcl-2, purportedly acting through a novel mechanism by binding to the BH4 domain, rather than the well-characterized BH3-binding groove targeted by other inhibitors like Venetoclax.[1] this compound is a close structural analog of BDA-366 and is presumed to share a similar mechanism of action.[2] This guide explores the multifaceted pharmacology of BDA-366 as a framework for understanding this compound.

Comparative Analysis of this compound and BDA-366

Quantitative data for this compound is sparse in the available literature. The primary reported activity is its in vivo efficacy. BDA-366, as the parent compound, has been more extensively characterized, although its precise mechanism of action remains a subject of ongoing research.

Table 1: Physicochemical and In Vivo Data

| Property | This compound | BDA-366 |

| Molecular Formula | C25H29N3O3 | C25H29N3O4 |

| Molecular Weight | 435.52 g/mol | 423.5 g/mol [3] |

| In Vivo Activity | Inhibits tumor growth in NSCLC H460 xenografts at 20 mg/kg (i.p.)[2] | Suppresses lung cancer growth in vivo (dosage not specified)[1] |

Table 2: BDA-366 Mechanistic Data

| Target/Pathway | Metric | Value | Reference |

| Bcl-2 Binding | Ki (inhibition constant) | 3.3 nM | [1] |

| TLR4 Binding | Kd (dissociation constant) | 3.99 x 10⁻⁷ M | [4] |

| PI3K/AKT Pathway | Effect | Inhibition of pAKT levels | [2] |

Proposed Mechanisms of Action

The biological effects of BDA-366, and by extension this compound, are attributed to several distinct, and potentially complementary, mechanisms of action.

Bcl-2 BH4 Domain Antagonism

The initial proposed mechanism for BDA-366 was its direct binding to the BH4 domain of Bcl-2.[1] This interaction is thought to induce a conformational change in Bcl-2, converting it from an anti-apoptotic protein into a pro-apoptotic one, ultimately leading to the activation of BAX and the initiation of apoptosis.[1]

PI3K/AKT Pathway Inhibition

Subsequent studies have suggested that BDA-366 may induce apoptosis independently of Bcl-2 by inhibiting the PI3K/AKT signaling pathway.[2] This pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to decreased levels of the anti-apoptotic protein Mcl-1.[2]

TLR4 Agonism

More recent evidence indicates that BDA-366 can bind to and activate Toll-like receptor 4 (TLR4).[4] This interaction triggers downstream signaling cascades that can lead to pro-inflammatory responses and pyroptosis, a form of programmed cell death distinct from apoptosis.[4]

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound and BDA-366. Specific parameters may require optimization depending on the cell lines and reagents used.

In Vivo Tumor Growth Inhibition in NSCLC H460 Xenograft Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.

Methodology:

-

Cell Culture: Human non-small cell lung cancer H460 cells are cultured in appropriate media until they reach the desired confluence.

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Cell Implantation: A suspension of H460 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.[5]

-

Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers using the formula: (length x width^2) / 2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound is administered intraperitoneally (i.p.) at 20 mg/kg on a specified schedule (e.g., daily or every other day). The control group receives a vehicle solution.[2]

-

Data Collection: Tumor volumes and body weights are monitored throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, and tumors are excised for further analysis.

Bcl-2 Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a compound to Bcl-2.

Methodology:

-

Reagents: Recombinant human Bcl-2 protein, a fluorescently labeled peptide known to bind to the BH4 domain of Bcl-2, and the test compound (this compound or BDA-366).

-

Assay Principle: The assay measures the change in polarization of the fluorescently labeled peptide upon binding to the larger Bcl-2 protein. A test compound that binds to the same site will displace the fluorescent peptide, resulting in a decrease in fluorescence polarization.

-

Procedure:

-

A fixed concentration of Bcl-2 and the fluorescent peptide are incubated in a suitable buffer.

-

Increasing concentrations of the test compound are added to the mixture.

-

After an incubation period to reach equilibrium, the fluorescence polarization is measured using a plate reader.

-

-

Data Analysis: The data is used to calculate the IC50 value, which can then be converted to a Ki (inhibition constant).

Western Blot for PI3K/AKT Pathway Inhibition

This method is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway.

Methodology:

-

Cell Treatment: Cancer cells are treated with varying concentrations of this compound or BDA-366 for a specified time.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of AKT and other relevant pathway proteins (e.g., mTOR, S6K).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of the compound on pathway activation.[3][6]

TLR4 Activation Assay (NF-κB Reporter Assay)

This assay measures the activation of the TLR4 pathway by quantifying the activity of the downstream transcription factor NF-κB.

Methodology:

-

Cell Line: A reporter cell line (e.g., HEK293 cells) stably expressing human TLR4, MD-2, CD14, and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP or luciferase) is used.

-

Cell Treatment: The reporter cells are treated with different concentrations of this compound or BDA-366. A known TLR4 agonist (e.g., LPS) is used as a positive control.

-

Reporter Gene Assay: After an appropriate incubation period, the activity of the reporter enzyme in the cell culture supernatant or cell lysate is measured using a suitable substrate and a plate reader.

-

Data Analysis: An increase in reporter activity indicates activation of the TLR4/NF-κB signaling pathway.[7][8]

Conclusion

This compound is a promising analog of BDA-366, a compound with a complex and intriguing pharmacological profile. While the primary proposed mechanism of action for this class of molecules is the antagonism of the Bcl-2 BH4 domain, emerging evidence for off-target effects on the PI3K/AKT and TLR4 pathways suggests a more nuanced activity that warrants further investigation. The lack of specific in vitro data for this compound highlights the need for further research to fully characterize its biochemical and cellular effects and to determine its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration of this compound and other BDA-366 analogs in the field of cancer drug discovery.

References

- 1. Small Molecule Bcl2 BH4 Antagonist for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. pnas.org [pnas.org]

Unveiling CYD-2-88: A Technical Guide to a Novel Bcl-2 BH4 Domain Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYD-2-88 is a novel small molecule that has emerged as a promising anti-tumor agent. It is an analog of BDA-366, a potent and selective antagonist of the B-cell lymphoma 2 (Bcl-2) protein, specifically targeting its B-cell lymphoma 2 homology 4 (BH4) domain. Overexpression of Bcl-2 is a key mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumor progression and resistance to therapy. By targeting the BH4 domain, this compound and its analogs represent a distinct approach to inhibiting Bcl-2's pro-survival function, offering a potential new avenue for cancer treatment. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and available data for this compound and its closely related analog, BDA-366.

Discovery and Development

The development of this compound stems from the broader effort to identify small molecules that can disrupt the anti-apoptotic function of Bcl-2. While many existing Bcl-2 inhibitors, known as BH3 mimetics, target the BH3-binding groove of the protein, this compound belongs to a class of compounds that target the less-explored BH4 domain. The BH4 domain is crucial for the anti-apoptotic activity of Bcl-2 and its interaction with other proteins.[1][2] BDA-366 was identified as a specific binder of the Bcl-2 BH4 domain, and this compound was subsequently developed as an analog. In vivo studies have demonstrated that this compound can inhibit tumor growth in Non-Small Cell Lung Cancer (NSCLC) H460 xenograft mouse models.[3]

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on the structure of its analog, BDA-366, which is a 1,4-diamino-9,10-anthraquinone derivative, a general synthetic approach can be outlined. The synthesis of such compounds typically involves the reaction of a substituted anthraquinone (B42736) core with appropriate amines.

Representative Experimental Protocol: Synthesis of 1,4-Diaminoanthraquinone (B121737) Derivatives

This protocol is a generalized representation for the synthesis of the core scaffold of this compound analogs.

Materials:

-

1,4-dihydroxyanthraquinone (quinizarin) or 1-amino-4-nitroanthraquinone

-

Desired primary or secondary amine

-

Solvent (e.g., pyridine, dimethyl sulfoxide)

-

Reducing agent (if starting from a nitro-substituted precursor, e.g., sodium sulfide (B99878) or hydrazine)

-

Base (e.g., sodium hydroxide)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Starting Material Preparation: If starting with 1,4-dihydroxyanthraquinone, it can be converted to a more reactive intermediate, such as 1,4-ditosylanthraquinone.

-

Nucleophilic Substitution: The anthraquinone core is reacted with an excess of the desired amine in a suitable solvent. The reaction mixture is typically heated to drive the substitution reaction.

-

Reduction (if applicable): If starting with a nitro-substituted anthraquinone, the nitro group is reduced to an amine using a suitable reducing agent.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and the product is precipitated by adding a non-solvent like water. The crude product is then collected by filtration, washed, and purified using techniques such as recrystallization or column chromatography to yield the final 1,4-diaminoanthraquinone derivative.

Mechanism of Action

This compound, as an analog of BDA-366, is understood to function as a Bcl-2 BH4 domain antagonist. The proposed mechanism of action involves the following key steps:

-

Binding to Bcl-2 BH4 Domain: this compound selectively binds to the BH4 domain of the anti-apoptotic protein Bcl-2.

-

Conformational Change: This binding induces a conformational change in the Bcl-2 protein.

-

Conversion to a Pro-Apoptotic Protein: The conformational change is thought to convert Bcl-2 from a pro-survival to a pro-apoptotic protein, potentially by exposing its BH3 domain.

-

Induction of Apoptosis: This "activated" Bcl-2 can then trigger the intrinsic apoptotic pathway, leading to the activation of caspases and ultimately, programmed cell death.

The intrinsic apoptosis pathway is a complex signaling cascade that is initiated by intracellular stress signals and converges on the mitochondria.

Caption: Proposed signaling pathway of this compound.

Quantitative Data

Table 1: In Vitro Activity of BDA-366

| Parameter | Value | Cell Lines | Assay |

| Binding Affinity (Ki) | 3.3 ± 0.73 nM | - | Cell-free binding assay |

| IC50 (Apoptosis) | Dose-dependent | RPMI8226, U266 (Multiple Myeloma) | Annexin V/PI staining |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment | Outcome |

| Mice | NSCLC H460 xenografts | 20 mg/kg, i.p. | Inhibition of tumor growth |

Experimental Protocols

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with a Bcl-2 BH4 antagonist.

Materials:

-

Cancer cell lines (e.g., RPMI8226, U266)

-

Cell culture medium and supplements

-

Test compound (e.g., BDA-366)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the test compound for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a Bcl-2 BH4 antagonist in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Cancer cell line (e.g., H460)

-

Matrigel (optional)

-

Test compound (e.g., this compound)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound (e.g., intraperitoneal injection) and vehicle control according to the predetermined dosing schedule and duration.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel Bcl-2 BH4 antagonist like this compound.

Caption: Preclinical evaluation workflow.

Conclusion

This compound represents a promising development in the field of targeted cancer therapy. As a Bcl-2 BH4 domain antagonist, it offers a novel mechanism to overcome apoptosis resistance in cancer cells. While specific data on this compound is limited, the information available for its analog, BDA-366, highlights the potential of this class of compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its therapeutic potential in various cancer types. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this innovative approach to cancer treatment.

References

Unveiling CYD-2-88: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYD-2-88 is a novel small molecule that has garnered interest in the field of cancer research. Identified as an analog of BDA-366, it functions as a potent and selective antagonist of the B-cell lymphoma 2 (Bcl-2) protein, specifically targeting its BH4 domain.[1] This technical guide provides a comprehensive overview of the known chemical properties and the putative structure of this compound, offering valuable insights for researchers engaged in oncology and medicinal chemistry.

Chemical Properties and Structure

This compound is characterized by a molecular formula of C25H29N3O4 and a molecular weight of 435.52 g/mol .[1] While the definitive chemical structure is proprietary and detailed within patent literature (WO2015171589), its classification as a BDA-366 analog suggests a core scaffold designed to interact with the BH4 domain of Bcl-2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H29N3O4 | [1] |

| Molecular Weight | 435.52 g/mol | [1] |

| Class | BDA-366 Analog, Bcl-2 BH4 Antagonist | [1] |

Mechanism of Action: A Conformational Shift in Bcl-2

The therapeutic potential of this compound stems from its unique mechanism of action as a Bcl-2 BH4 domain antagonist. The Bcl-2 family of proteins are central regulators of apoptosis (programmed cell death), with anti-apoptotic members like Bcl-2 preventing the initiation of this process. The BH4 domain is crucial for the anti-apoptotic function of Bcl-2.

This compound, like its parent compound BDA-366, is believed to bind to the BH4 domain of Bcl-2, inducing a conformational change in the protein. This structural alteration is hypothesized to convert Bcl-2 from a pro-survival to a pro-apoptotic protein, ultimately leading to the activation of the apoptotic cascade and cell death in cancer cells that overexpress Bcl-2.

Caption: Proposed mechanism of this compound action on the Bcl-2 pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are proprietary and not publicly available. However, based on the characterization of similar small molecule inhibitors, the following methodologies are likely employed:

Synthesis: The synthesis of BDA-366 analogs typically involves multi-step organic synthesis. The general workflow would likely include:

-

Scaffold Synthesis: Construction of the core chemical structure.

-

Functionalization: Introduction of specific chemical groups to optimize binding affinity and selectivity for the Bcl-2 BH4 domain.

-

Purification: Purification of the final compound using techniques such as column chromatography and recrystallization.

Caption: A generalized workflow for the synthesis of a small molecule inhibitor.

Characterization: The structural confirmation and purity assessment of this compound would involve a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure and confirm the arrangement of atoms.

-

Mass Spectrometry (MS): To determine the precise molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) would likely be used.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

This compound represents a promising lead compound in the development of targeted cancer therapies. Its specific mechanism of action, involving the allosteric modulation of Bcl-2 function, offers a potential new avenue for treating cancers that are dependent on Bcl-2 for survival. Further research, including the public disclosure of its detailed chemical structure and comprehensive preclinical studies, will be crucial in fully elucidating its therapeutic potential. This guide provides a foundational understanding of the chemical properties and proposed mechanism of this compound for the scientific community.

References

An In-depth Technical Guide on the Role of CYD-2-88 in Apoptosis Pathways

Disclaimer: CYD-2-88 is a research compound identified as an analog of BDA-366.[1][2][3][4][5] Publicly available data specifically for this compound is limited. This document provides a detailed overview based on the extensive research conducted on its parent compound, BDA-366, which is expected to share a similar mechanism of action.

Introduction

This compound is an analog of BDA-366, a small molecule developed as an antagonist of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3][4][5] Bcl-2 is a pivotal anti-apoptotic protein, often overexpressed in various cancers, contributing to tumor survival and therapeutic resistance. Unlike traditional BH3 mimetics that target the BH3-binding groove of Bcl-2, this compound and its parent compound BDA-366 are proposed to target the Bcl-2 homology 4 (BH4) domain.[1][6] This unique mechanism aims to convert Bcl-2 from a pro-survival protein into a pro-apoptotic effector, representing a novel strategy in cancer therapy. This guide details the proposed mechanisms of action, summarizes key quantitative data from studies on BDA-366, outlines relevant experimental protocols, and visualizes the complex signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on BDA-366, the parent compound of this compound.

Table 1: Binding Affinity and Cellular Potency of BDA-366

| Parameter | Value | Cell Lines / Conditions | Source |

| Binding Affinity (Ki) | 3.3 ± 0.73 nM | Direct binding to Bcl-2 protein | [2] |

| LD50 (CLL Cells) | 1.11 ± 0.46 µM | Primary Chronic Lymphocytic Leukemia cells | [4] |

| LD50 (Normal PBMCs) | 2.03 ± 0.31 µM | Peripheral Blood Mononuclear Cells | [4] |

| Effective Concentration | 0.1 - 0.5 µM | RPMI8226 & U266 Multiple Myeloma cells | [2] |

Table 2: In Vivo Efficacy of this compound

| Compound | Dosage | Animal Model | Outcome | Source |

| This compound | 20 mg/kg (i.p.) | NSCLC H460 xenografts in mice | Inhibition of tumor growth | [1][4][5] |

Proposed Mechanisms of Action & Signaling Pathways

Research on BDA-366 has elucidated two primary, though debated, mechanisms through which it induces apoptosis.

1. The Bcl-2 Conformational Change Hypothesis

The initial and most widely cited mechanism suggests that BDA-366 directly binds to the BH4 domain of Bcl-2.[6] This interaction is proposed to induce a conformational change in the Bcl-2 protein, exposing its normally hidden BH3 domain. This conversion effectively transforms Bcl-2 from an anti-apoptotic protector into a pro-apoptotic killer, which can then activate the effector protein Bax, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[5][6]

Furthermore, the BH4 domain of Bcl-2 is known to interact with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum (ER), suppressing calcium (Ca2+) release.[1][2] By binding to the BH4 domain, BDA-366 disrupts this Bcl-2/IP3R interaction, leading to increased Ca2+ release from the ER, which itself is a potent apoptotic signal.[1][2][5]

2. The Bcl-2 Independent / PI3K-AKT Pathway Hypothesis

More recent studies have challenged the direct Bcl-2 conversion model.[3][7] This research suggests that BDA-366 can induce apoptosis even in cells lacking Bcl-2, indicating an alternative mechanism.[3][7] This proposed pathway involves the inhibition of the PI3K/AKT signaling cascade.[3][8] Inhibition of AKT activity leads to two key downstream events:

-

Bcl-2 Dephosphorylation: It causes the dephosphorylation of Bcl-2 at Serine 70, which may alter its anti-apoptotic function.[1][8]

-

Mcl-1 Downregulation: It leads to a reduction in the levels of Mcl-1, another critical anti-apoptotic protein.[3][7][8]

The combined effect of inactivating Bcl-2 and reducing Mcl-1 levels lowers the threshold for apoptosis, allowing for Bax/Bak activation and subsequent cell death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols based on those used for the characterization of BDA-366.

1. In Vitro Apoptosis Induction Assay (Annexin V/PI Staining)

This assay quantifies the extent of apoptosis induced by the compound in cancer cell lines.

-

Cell Culture: Human Multiple Myeloma (MM) cell lines, such as RPMI8226 and U266, are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound (or BDA-366) at various concentrations (e.g., 0, 0.1, 0.25, 0.5 µM). A DMSO control is run in parallel. Cells are incubated for 48 hours.[2]

-

Staining: After incubation, cells (including floating cells in the supernatant) are harvested and washed with cold PBS. Cells are then resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.[2]

-

Analysis: Samples are analyzed immediately by flow cytometry.

-

Annexin V-/PI-: Live cells

-

Annexin V+/PI-: Early apoptotic cells

-

Annexin V+/PI+: Late apoptotic/necrotic cells

-

Annexin V-/PI+: Necrotic cells The percentage of apoptotic cells (early + late) is calculated for each treatment condition.

-

2. In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a compound in a mouse model.

-

Animal Model: Immunocompromised mice (e.g., NOD-scid/IL2Rγnull or athymic nude mice) are used to prevent rejection of human tumor cells.

-

Cell Implantation: Human cancer cells (e.g., 5-10 x 10^6 NSCLC H460 cells) are suspended in a solution of PBS and Matrigel and injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into a vehicle control group and a treatment group.

-

Treatment Administration: The treatment group receives this compound administered via a specified route and schedule (e.g., 20 mg/kg, intraperitoneal injection, daily for 8-10 days).[1][4][5] The control group receives the vehicle solution on the same schedule.

-

Monitoring: Tumor volume and mouse body weight are measured every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width²) / 2.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3). The mean tumor growth inhibition is calculated to determine efficacy.

References

- 1. BCL2-BH4 antagonist BDA-366 suppresses human myeloma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. academic.oup.com [academic.oup.com]

- 6. BH4 domain of Bcl-2 as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Challenges in small-molecule target identification: a commentary on “BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models” - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of CYD-2-88

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYD-2-88 is a novel small molecule inhibitor identified as an analog of BDA-366, a known antagonist of the B-cell lymphoma 2 (Bcl-2) protein. Primarily targeting the BH4 domain of Bcl-2, this compound has demonstrated anti-tumor activity, notably in non-small cell lung cancer (NSCLC) models. This technical guide provides a comprehensive overview of the known molecular targets of this compound, its mechanism of action, and detailed experimental protocols for its characterization. While direct quantitative data for this compound remains limited in publicly available literature, this guide draws upon data from its close analog, BDA-366, to infer its biochemical and cellular activities. Emerging evidence suggests that the mechanism of action may extend beyond direct Bcl-2 antagonism, potentially involving the modulation of other signaling pathways such as PI3K/AKT and TLR4.

Primary Target: B-cell lymphoma 2 (Bcl-2)

This compound is designed as an antagonist of the Bcl-2 protein, a key regulator of the intrinsic apoptotic pathway. By binding to the BH4 domain of Bcl-2, this compound is believed to induce a conformational change that converts Bcl-2 from an anti-apoptotic protein into a pro-apoptotic one, ultimately leading to programmed cell death.

Quantitative Data on Target Binding and Cellular Activity

| Compound | Target | Assay Type | Binding Affinity (Ki) | Cell Line | IC50 |

| BDA-366 | Bcl-2 | Not Specified | 3.3 nM[1][2] | Not Specified | Not Available |

Further research is required to determine the specific binding kinetics and inhibitory concentrations of this compound.

Potential Secondary Targets and Signaling Pathways

Recent studies on BDA-366, the parent compound of this compound, suggest that its mechanism of action may be more complex, potentially involving modulation of other signaling pathways independently of its interaction with Bcl-2. These findings warrant investigation to determine if this compound shares these characteristics.

PI3K/AKT Signaling Pathway

Some research indicates that BDA-366 may inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. This inhibition could contribute to the compound's pro-apoptotic effects.

Mcl-1 Downregulation

Downregulation of the anti-apoptotic protein Mcl-1 has been observed following treatment with BDA-366. This suggests that this compound might also induce apoptosis by reducing the levels of other key survival proteins.

Toll-Like Receptor 4 (TLR4) Pathway

There is also evidence to suggest that BDA-366 may exert its effects through the activation of the TLR4 signaling pathway, which is involved in the innate immune response and can also influence cell survival and death.

In Vivo Efficacy

Preclinical studies have demonstrated the anti-tumor potential of this compound in a xenograft model of non-small cell lung cancer.

| Compound | Cancer Model | Administration | Effect |

| This compound | NSCLC H460 Xenografts | 20 mg/kg, i.p. | Inhibition of tumor growth |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's targets and mechanism of action.

Bcl-2 Binding Assays

This assay is used to measure the binding affinity of a small molecule to a target protein in solution.

-

Principle: A fluorescently labeled ligand (e.g., a peptide from the BH3 domain of a pro-apoptotic protein) is incubated with the target protein (Bcl-2). The binding of the large protein to the small fluorescent ligand slows down the ligand's rotation, resulting in a high fluorescence polarization signal. An unlabeled small molecule inhibitor (this compound) that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in the polarization signal.

-

Protocol:

-

Reagents: Purified recombinant Bcl-2 protein, fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3), this compound, assay buffer (e.g., PBS with 0.01% Tween-20).

-

Procedure: a. To the wells of a black microplate, add a fixed concentration of Bcl-2 protein and the fluorescently labeled BH3 peptide. b. Add serial dilutions of this compound to the wells. c. Incubate the plate at room temperature for a specified time to reach equilibrium. d. Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

-

Principle: One interactant (e.g., Bcl-2) is immobilized on a sensor chip surface. The other interactant (this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Protocol:

-

Immobilization: Covalently immobilize purified Bcl-2 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Binding Analysis: Inject serial dilutions of this compound in running buffer over the sensor surface.

-

Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cellular Target Engagement Assays

CETSA is used to verify target engagement in a cellular environment.

-

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified.

-

Protocol:

-

Cell Treatment: Treat cultured cells with this compound or vehicle control.

-

Heating: Heat the cell suspensions or lysates at a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Detection: Analyze the amount of soluble Bcl-2 in the supernatant by Western blot or other quantitative protein detection methods.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Apoptosis Assays

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

-

Principle: A luminogenic or fluorogenic substrate containing the caspase-3/7 recognition sequence (DEVD) is used. Cleavage of the substrate by activated caspases releases a luminescent or fluorescent signal.

-

Protocol:

-

Cell Treatment: Treat cells with this compound or appropriate controls.

-

Assay: Add the caspase-3/7 reagent directly to the cell culture wells.

-

Measurement: Incubate at room temperature and measure the luminescence or fluorescence using a plate reader.

-

Cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.

-

Principle: During apoptosis, caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment. This cleavage can be detected by Western blot.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound, harvest, and lyse the cells.

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody that recognizes both full-length and cleaved PARP.

-

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

-

Principle: Cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome c in the cytosolic fraction is then detected by Western blot.

-

Protocol:

-

Cell Treatment and Fractionation: Treat cells with this compound. Harvest the cells and perform subcellular fractionation to isolate the cytosolic fraction.

-

Western Blot: Analyze the cytosolic fraction for the presence of cytochrome c by Western blot.

-

Signaling Pathway and Workflow Diagrams

Intrinsic Apoptosis Signaling Pathway

Caption: Intrinsic apoptosis pathway initiated by this compound.

Experimental Workflow for Target Validation

Caption: Workflow for validating the molecular targets of this compound.

Conclusion

This compound represents a promising anti-cancer agent with a primary mechanism of action involving the antagonism of the Bcl-2 protein. The available data, largely inferred from its analog BDA-366, suggests a potent pro-apoptotic activity. However, further investigations are crucial to elucidate the precise binding kinetics of this compound with Bcl-2, to determine its IC50 values across a panel of cancer cell lines, and to confirm its effects on potential secondary signaling pathways such as PI3K/AKT and TLR4. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and characterization of this novel compound.

References

Preliminary Efficacy of CYD-TDV (Dengvaxia®): A Technical Overview

Introduction

CYD-TDV (Dengvaxia®) is a live, attenuated, tetravalent dengue vaccine developed to protect against the four dengue virus serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) that cause dengue fever. This document provides a technical summary of the preliminary efficacy studies of CYD-TDV, intended for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the vaccine's evaluation process and immunological mechanism.

Quantitative Efficacy and Immunogenicity Data

The efficacy and immunogenicity of CYD-TDV have been evaluated in multiple large-scale clinical trials. The following tables summarize key findings from these studies.

Table 1: Overall and Serotype-Specific Vaccine Efficacy

| Efficacy Endpoint | Overall Efficacy (95% CI) | DENV-1 Efficacy (95% CI) | DENV-2 Efficacy (95% CI) | DENV-3 Efficacy (95% CI) | DENV-4 Efficacy (95% CI) |

| Symptomatic Virologically Confirmed Dengue (VCD) | 60% (0.30 to 0.54)[1] | 51% (0.39 to 0.63)[1] | 34% (0.50 to 0.86)[1] | 75% (0.18 to 0.35)[1] | 77% (0.15 to 0.34)[1] |

Table 2: Vaccine Efficacy in Dengue-Seropositive Individuals

| Baseline Immune Profile | Age Group (years) | Vaccine Efficacy against Symptomatic VCD (95% CI) | Absolute Risk Reduction (95% CI) |

| Monotypic | 2–16 | 77.4% (56.4%–88.2%)[2] | 4.48% (2.32%–6.65%)[2] |

| Multitypic | 2–16 | 89.2% (71.5%–95.9%)[2] | 1.67% (0.89%–2.46%)[2] |

| Monotypic | 9–16 | 78.7% (N/A)[2] | 4.14% (1.65%–6.64%)[2] |

| Multitypic | 9–16 | 92.1% (N/A)[2] | 1.62% (0.82%–2.41%)[2] |

Table 3: Immunogenicity - Seropositivity Rates Post-Vaccination

| Post-Vaccination Timepoint | Seropositive for at least 1 Serotype | Seropositive for at least 2 Serotypes | Seropositive for at least 3 Serotypes | Seropositive for all 4 Serotypes |

| Post-Dose 1 | 80.8%[3] | 66.8%[3] | 52.8%[3] | 37.8%[3] |

| Post-Dose 2 | N/A | 100%[3] | 98.4%[3] | 66.0%[3] |

| Post-Dose 3 | N/A | 99.5%[3] | 98.4%[3] | 94.1%[3] |

Experimental Protocols

The data presented above were primarily generated from Phase II and Phase III randomized, observer-blinded, placebo-controlled clinical trials.

Key Methodologies:

-

Study Design: Participants were randomized to receive either the CYD-TDV vaccine or a placebo. The studies were designed to assess the efficacy of a three-dose vaccination schedule.

-

Participants: Healthy children and adolescents, typically ranging from 2 to 17 years of age, were enrolled in the trials.[1]

-

Vaccination Schedule: Participants received three injections of the CYD-TDV vaccine or placebo at months 0, 6, and 12.[4]

-

Efficacy Assessment: The primary objective was to assess the efficacy of the vaccine in preventing symptomatic, virologically-confirmed dengue (VCD) cases.[4] Dengue cases were collected and assessed for efficacy during an active phase, which extended for at least 13 months after the third injection.[4]

-

Immunogenicity Assessment: A subset of participants was evaluated for immunogenicity. The humoral immune response was described before and after each vaccine injection.[3]

-

Safety Assessment: Safety was evaluated by monitoring for solicited reactions (within 7 or 14 days post-injection), unsolicited adverse events (within 28 days post-injection), and serious adverse events throughout the study period.[4]

Visualizations

Experimental Workflow for CYD-TDV Clinical Trials

Caption: Clinical trial workflow for CYD-TDV efficacy studies.

Proposed Immunological Response Pathway

Caption: Simplified immunological pathway of CYD-TDV.

References

- 1. Efficacy, immunogenicity and safety of a recombinant tetravalent dengue vaccine (CYD-TDV) in children aged 2-17 years: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYD Tetravalent Dengue Vaccine Performance by Baseline Immune Profile (Monotypic/Multitypic) in Dengue-Seropositive Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sanofi.com [sanofi.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

CYD-2-88 experimental protocol for cell culture

Introduction

Extensive research has been conducted to identify a specific experimental protocol, including cell culture methodologies, quantitative data, and associated signaling pathways for a compound designated "CYD-2-88." However, at present, there is no publicly available scientific literature or data corresponding to a molecule with this exact identifier. The search results did not yield any specific information on "this compound."

It is possible that "this compound" is a novel, internal, or otherwise unpublished compound designation. The information that was retrieved pertains to broader cell signaling pathways, particularly the MyD88-dependent signaling pathway, which is a critical component of the innate immune response.

The MyD88-Dependent Signaling Pathway: A Potential Framework

While no direct data for "this compound" exists, the MyD88-dependent signaling pathway is a common target for therapeutic intervention in inflammatory diseases. MyD88 is a key adaptor protein involved in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Activation of this pathway ultimately leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[1][2]

Key Components of the MyD88-Dependent Pathway:

-

Receptors: Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).

-

Adaptor Protein: Myeloid differentiation primary response 88 (MyD88).[1]

-

Kinases: IL-1R-associated kinases (IRAKs).[1]

-

Downstream Effectors: TNF receptor-associated factor 6 (TRAF6), TGF-β-activated kinase 1 (TAK1).[3]

-

Transcription Factors: Nuclear factor-kappa B (NF-κB), Activator protein 1 (AP-1).[1]

-

Outputs: Production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and type I interferons.[1][4]

Signaling Pathway Diagram

Caption: MyD88-dependent signaling cascade.

Hypothetical Experimental Workflow for a MyD88 Pathway Inhibitor

Should "this compound" be an inhibitor of the MyD88 pathway, a general experimental workflow to characterize its effects in cell culture would involve the following steps. This protocol is provided as a general guideline and would require optimization for specific cell types and experimental conditions.

Experimental Workflow Diagram

References

- 1. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MyD88-dependent Toll-like receptor 4 signal pathway in intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CYD-2-88 (cyy-287) in NSCLC Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYD-2-88 (also referred to as cyy-287) is a novel pyrimidine-2,4-diamine derivative demonstrating significant potential as a therapeutic agent for non-small cell lung cancer (NSCLC), particularly in tumors with activating mutations of the epidermal growth factor receptor (EGFR).[1][2] Preclinical studies have shown that this compound effectively inhibits tumor growth in EGFR-driven NSCLC cells both in vitro and in vivo.[1] Its mechanism of action involves the suppression of the EGFR signaling pathway, leading to the selective blockage of the ERK pathway in EGFR-driven cancer cells.[1][2] This targeted approach induces apoptosis and suppresses cell migration, highlighting its promise for further development.[1]

These application notes provide detailed protocols for the use of this compound in NSCLC xenograft models, based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo efficacy studies.

Mechanism of Action: Targeting the EGFR-ERK Pathway

This compound exerts its anti-tumor effects by targeting the EGFR signaling cascade, a critical pathway in the proliferation and survival of many NSCLC subtypes.[1][3] In EGFR-driven NSCLC cells, this compound has been shown to block the phosphorylation of EGFR, which in turn inhibits the downstream activation of the ERK pathway.[1] This selective inhibition in EGFR-mutant cells leads to the induction of apoptosis.[1][2]

Caption: Signaling pathway of this compound in EGFR-driven NSCLC.

Data Presentation

In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is more potent in EGFR-driven NSCLC cell lines (PC9 and H1975) compared to EGFR-wild type cell lines (H1299 and H292).[1]

| Cell Line | EGFR Status | IC50 of this compound (µM) |

| PC9 | EGFR exon 19 del | < 2 |

| H1975 | EGFR L858R, T790M | < 2 |

| H1299 | EGFR wild-type | > 4 |

| H292 | EGFR wild-type | > 4 |

In Vivo Efficacy of this compound in PC9 Xenograft Model

Daily intraperitoneal administration of this compound resulted in a dose-dependent inhibition of tumor growth in a PC9 xenograft model.[1] The 15 mg/kg dose of this compound showed comparable efficacy to the standard-of-care EGFR inhibitor, gefitinib, at the same dose.[1]

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume Inhibition (%) |

| Vehicle Control | - | i.p. | 0 |

| This compound | 5 | i.p. | Data not specified, visible reduction |

| This compound | 15 | i.p. | Significant reduction, comparable to Gefitinib |

| Gefitinib | 15 | i.p. | Significant reduction |

Note: Specific tumor growth inhibition percentages were not explicitly stated in the source material but inferred from graphical representations of tumor volume over time.[1]

Experimental Protocols

Cell Culture

-

Cell Lines:

-

PC9 (EGFR exon 19 deletion)

-

H1975 (EGFR L858R and T790M mutations)

-

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

NSCLC Xenograft Model Establishment

This protocol is based on the successful establishment of an EGFR-driven NSCLC xenograft model using PC9 cells.[1]

-

Animal Model: 4-6 week old female BALB/c nude mice.[1]

-

Acclimatization: Allow mice to acclimatize for at least one week before experimental manipulation.

-

Cell Preparation:

-

Harvest PC9 cells during their logarithmic growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in sterile PBS or saline at a concentration of 6x10^7 cells/mL.[1]

-

-

Tumor Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

-

Inject 0.1 mL of the cell suspension (6x10^6 cells) subcutaneously into the right flank of each mouse.[1]

-

Monitor the mice for tumor growth.

-

Caption: Experimental workflow for this compound efficacy testing.

Drug Preparation and Administration

-

This compound Formulation: Dissolve the salt form of this compound in saline to the desired concentration (e.g., for 5 mg/kg and 15 mg/kg doses).[1]

-

Vehicle Control: Use saline as the vehicle control.[1]

-

Administration: Administer the prepared solutions intraperitoneally (i.p.) once daily.[1]

Efficacy Evaluation

-

Tumor Measurement:

-

Measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

-

-

Body Weight: Monitor and record the body weight of the mice regularly as an indicator of toxicity.

-

Randomization: When the average tumor volume reaches 80-100 mm³, randomize the mice into treatment groups (n=6 per group is recommended).[1]

-

Treatment Groups:

-

Group 1: Vehicle control (saline)

-

Group 2: this compound (5 mg/kg)

-

Group 3: this compound (15 mg/kg)

-

(Optional) Group 4: Positive control (e.g., Gefitinib, 15 mg/kg)

-

-

Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

-

Post-Mortem Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or Western blotting to confirm target engagement.[1]